molecular formula C19H18FN3O2 B2930105 2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole CAS No. 2415502-97-3

2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole

Cat. No.: B2930105
CAS No.: 2415502-97-3
M. Wt: 339.37
InChI Key: KHKGJMYDRXDYOQ-UHFFFAOYSA-N
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Description

2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole core, followed by the introduction of the piperidine ring and the fluorinated pyridine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed.

Scientific Research Applications

2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or tool for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole include other benzoxazole derivatives, piperidine-containing compounds, and fluorinated pyridines. Examples include:

  • 2-[1-(Pyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole
  • 2-[1-(5-Fluoropyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole
  • 2-[1-(3-Methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the fluorinated pyridine moiety, in particular, can impart unique chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to certain targets.

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-3-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-12-9-14(20)10-21-17(12)19(24)23-8-4-5-13(11-23)18-22-15-6-2-3-7-16(15)25-18/h2-3,6-7,9-10,13H,4-5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKGJMYDRXDYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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